Indoline, 1-diisopropylglycyl-
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Overview
Description
Indoline, 1-diisopropylglycyl-, is a compound that belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives often involves the dearomatization of indoles. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of titanium catalysts for hydroamination reactions, followed by cyclization .
Industrial Production Methods: Industrial production of indoline derivatives typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction is usually carried out under reflux conditions with methanesulfonic acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Indoline, 1-diisopropylglycyl-, undergoes various chemical reactions, including:
Oxidation: Indoline derivatives can be oxidized to form indoles or other aromatic compounds.
Reduction: Reduction reactions can convert indoline derivatives to their corresponding indolines.
Substitution: Electrophilic substitution reactions are common, where the indoline ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Indoline, 1-diisopropylglycyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indoline, 1-diisopropylglycyl-, involves its interaction with specific molecular targets. The benzene ring can interact with amino acid residues of proteins through hydrophobic interactions, while the nitrogen atom can form hydrogen bonds with protein residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Indole: Another bicyclic compound with a benzene ring fused to a pyrrole ring.
Tryptophan: An essential amino acid that contains an indole ring.
Indoline-2-carboxylic acid: A derivative of indoline with a carboxyl group at the 2-position.
Uniqueness: Indoline, 1-diisopropylglycyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64140-55-2 |
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Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[di(propan-2-yl)amino]ethanone |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18(13(3)4)11-16(19)17-10-9-14-7-5-6-8-15(14)17/h5-8,12-13H,9-11H2,1-4H3 |
InChI Key |
GIFYMNNPCUSLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)N1CCC2=CC=CC=C21)C(C)C |
Origin of Product |
United States |
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